molecular formula C4H2BrClOS B15312877 4-Bromo-5-chlorothiophen-2-ol

4-Bromo-5-chlorothiophen-2-ol

Cat. No.: B15312877
M. Wt: 213.48 g/mol
InChI Key: BNWCZPGJFJHYQQ-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorothiophen-2-ol (molecular formula: C₄H₂BrClOS) is a thiophene-derived compound featuring hydroxyl (-OH), bromo (-Br), and chloro (-Cl) substituents at positions 2, 4, and 5, respectively. Thiophene, a sulfur-containing heteroaromatic ring, imparts distinct electronic properties compared to benzene derivatives. The compound’s molecular weight is approximately 209.42 g/mol, and it is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to its reactive hydroxyl group and halogen substituents.

Properties

Molecular Formula

C4H2BrClOS

Molecular Weight

213.48 g/mol

IUPAC Name

4-bromo-5-chlorothiophen-2-ol

InChI

InChI=1S/C4H2BrClOS/c5-2-1-3(7)8-4(2)6/h1,7H

InChI Key

BNWCZPGJFJHYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chlorothiophen-2-ol typically involves halogenation reactions starting from thiophene derivatives. One common method is the bromination and chlorination of thiophene-2-ol. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature and solvent conditions to achieve selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chlorothiophen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes with different functional groups.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated thiophenes and modified thiophene rings.

Scientific Research Applications

4-Bromo-5-chlorothiophen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorothiophen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Thiophene Derivatives
2.1.1. 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-37-5)
  • Molecular Formula : C₅H₂BrClO₂S
  • Key Features : Replaces the hydroxyl group with a carboxylic acid (-COOH) at position 2.
  • Comparison :
    • Acidity : The carboxylic acid group enhances acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~8–10) in the target compound, making it more reactive in esterification or amidation reactions.
    • Applications : Used in organic synthesis as a building block for heterocyclic compounds .
2.2. Phenolic Derivatives
2.2.1. 4-Bromo-5-(chloromethyl)-2-methoxyphenol (CAS 655238-40-7)
  • Molecular Formula : C₈H₈BrClO₂
  • Key Features : Benzene ring with methoxy (-OCH₃), chloromethyl (-CH₂Cl), and bromo substituents.
  • Comparison: Reactivity: The methoxy group reduces electrophilicity compared to the thiophene-based hydroxyl group. Applications: Reported as an intermediate in polymer chemistry .
2.2.2. 4-Bromo-5-chloro-2-fluorophenol (CAS 1805518-69-7)
  • Molecular Formula : C₆H₃BrClFO
  • Key Features : Benzene ring with -OH, -Br, -Cl, and -F substituents.
  • Applications: Investigated in materials science for coordination chemistry .
2.2.3. 4-Bromo-2-chloro-6-methylphenol (CAS 7530-27-0)
  • Molecular Formula : C₇H₆BrClO
  • Key Features : Methyl (-CH₃) group at position 4.
  • Comparison: Lipophilicity: The methyl group increases hydrophobicity, affecting solubility in organic solvents. Synthetic Utility: Used in pesticide formulations due to halogenated phenolic properties .

Key Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula CAS Number Functional Groups Molecular Weight (g/mol) Key Applications/Properties
4-Bromo-5-chlorothiophen-2-ol C₄H₂BrClOS Not available -OH, -Br, -Cl (thiophene) ~209.42 Hypothesized pharmaceutical intermediate
4-Bromo-5-chlorothiophene-2-carboxylic acid C₅H₂BrClO₂S 60729-37-5 -COOH, -Br, -Cl (thiophene) 241.49 Organic synthesis
4-Bromo-5-(chloromethyl)-2-methoxyphenol C₈H₈BrClO₂ 655238-40-7 -OCH₃, -CH₂Cl, -Br (benzene) 259.50 Polymer chemistry
4-Bromo-5-chloro-2-fluorophenol C₆H₃BrClFO 1805518-69-7 -OH, -Br, -Cl, -F (benzene) ~239.45 Material science research
Table 2: Substituent Effects on Reactivity
Compound Ring Type Key Substituents Electronic Effects
This compound Thiophene -OH, -Br, -Cl Sulfur enhances π-electron density; halogens direct electrophilic substitution.
4-Bromo-2-chloro-6-methylphenol Benzene -OH, -Br, -Cl, -CH₃ Methyl increases steric hindrance; halogens deactivate the ring.
5-Bromo-2-Chloro-4-fluorophenol Benzene -OH, -Br, -Cl, -F Fluorine’s electronegativity polarizes the ring, enhancing halogen bonding.

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